![molecular formula C9H10ClF3N2 B13052279 1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13052279.png)
1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine is an organic compound with the molecular formula C9H10ClF3N2 This compound is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, along with an ethane-1,2-diamine moiety
Métodos De Preparación
The synthesis of 1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 3-chloro-4-(trifluoromethyl)benzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting amine is alkylated with ethylene oxide to form the ethane-1,2-diamine moiety.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Análisis De Reacciones Químicas
1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism by which 1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, its binding to prostaglandin E synthase suggests that it may inhibit the synthesis of prostaglandins, which are involved in pain and inflammation pathways . The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity.
Comparación Con Compuestos Similares
1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine can be compared with other similar compounds, such as:
1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine: Lacks the second amine group, which may affect its reactivity and biological activity.
1-[3-Chloro-4-(trifluoromethyl)phenyl]propane-1,2-diamine: Has an additional carbon in the alkyl chain, potentially altering its physical and chemical properties.
1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diol: Contains hydroxyl groups instead of amine groups, leading to different reactivity and applications.
Propiedades
Fórmula molecular |
C9H10ClF3N2 |
|---|---|
Peso molecular |
238.64 g/mol |
Nombre IUPAC |
1-[3-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10ClF3N2/c10-7-3-5(8(15)4-14)1-2-6(7)9(11,12)13/h1-3,8H,4,14-15H2 |
Clave InChI |
HXFSPKLBKCXSMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(CN)N)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



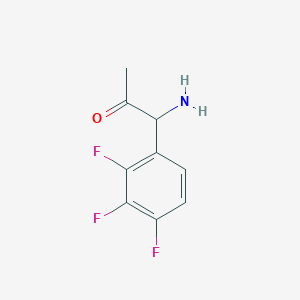

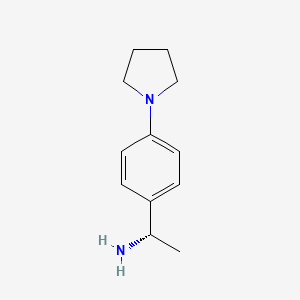
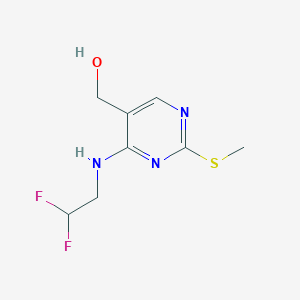
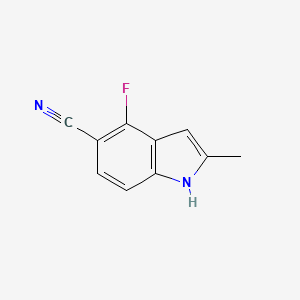
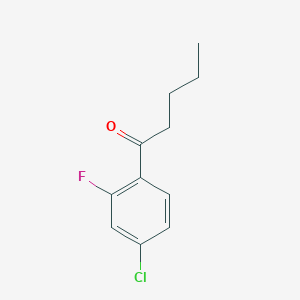
![6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13052235.png)

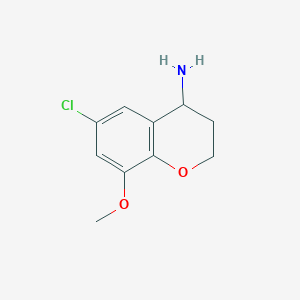
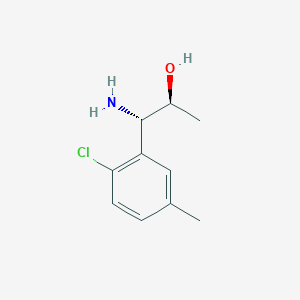
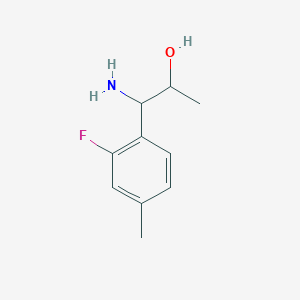
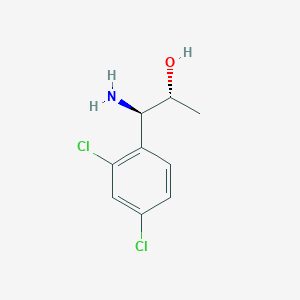
![4-Bromo-2-methyl-1,6-dihydro-7H-pyrrolo[2,3-C]pyridin-7-one](/img/structure/B13052286.png)
